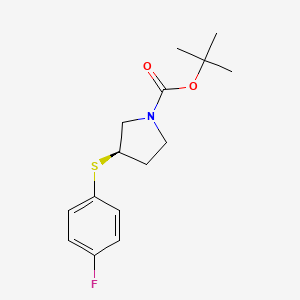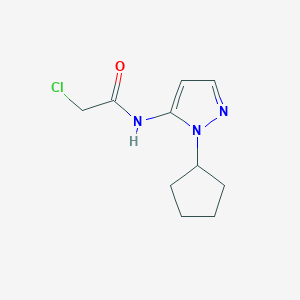
2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C9H7FO4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid consists of a benzene ring with a fluoro group at the 2-position, a carboxylic acid group at the 4-position, and a methoxycarbonyl group attached to an amino group also at the 4-position .Physical And Chemical Properties Analysis
2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid is a solid at room temperature . Its molecular weight is 213.17 .科学的研究の応用
Synthesis and Characterization
- 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid and similar fluorinated compounds are integral in synthesizing diverse molecular structures. For instance, 2-amino-2-(2-fluorophenyl)acetic acid and methyl 4-(fluorocarbonyl)benzoate demonstrate unique structural features such as planar phenylfluorocarbonyl groups, which are crucial in chemical synthesis (Burns & Hagaman, 1993).
Synthesis of Fluorinated Compounds
- Fluorinated benzoic acids like 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid are used in synthesizing various fluorine-bearing compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones, which have diverse applications in medicinal and organic chemistry (Shi, Wang, & Schlosser, 1996).
Herbicide Development
- The introduction of fluorine atoms into benzoic acid derivatives has been shown to significantly alter the herbicidal properties of compounds. Research indicates that fluorinated derivatives like 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one exhibit enhanced broad-leaf activity and selectivity in agricultural contexts (Hamprecht, Würzer, & Witschel, 2004).
Metabolism Studies
- Studies on substituted benzoic acids, including fluorinated variants, provide insights into drug metabolism. For example, the metabolic fate of compounds like 2-, 3- and 4-fluorobenzoic acids have been investigated, highlighting the impact of fluorination on glucuronidation and glycine conjugation (Ghauri et al., 1992).
Synthesis of Fluoro-Containing Amino Acids
- Fluoro-containing amino acids such as N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester are synthesized using fluorinated benzoic acid derivatives. These compounds have applications in the development of potent inhibitors for various biological targets (Hu & Han, 2008).
Liquid Crystal Synthesis
- Fluorinated benzoic acids are employed in synthesizing liquid crystals with specific thermal and optical properties. For instance, achiral unsymmetrical bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid show promise in material science (Begum et al., 2013).
Antibacterial Agent Synthesis
- Fluorinated benzoic acid derivatives have been used in synthesizing new biologically active molecules with potential antibacterial properties, indicating their importance in pharmaceutical research (Holla, Bhat, & Shetty, 2003).
Development of Hypoglycemic Agents
- Hypoglycemic benzoic acid derivatives, including fluorinated compounds, are studied for their potential in treating diabetes, showcasing the significance of these compounds in medicinal chemistry (Grell et al., 1998).
Novel Syntheses
- Novel syntheses of fluorinated benzoic acids, including 2-fluoro-4-((methoxycarbonyl)amino)benzoic acid, offer routes to structurally complex and functionally diverse compounds, essential in chemical research (Hai-juan, 2012).
Radiolabeled Compound Development
- The development of fluorine-18-labeled compounds using fluorinated benzoic acids demonstrates their utility in creating diagnostic agents for medical imaging (Lang et al., 1999).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
特性
IUPAC Name |
2-fluoro-4-(methoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLRTRFNOBBAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)
![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)







![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)-N-mesitylacetamide](/img/structure/B2469031.png)
![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)
![3-(2-methoxyethyl)-2-(3,4,5-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2469036.png)
